2,5-DICHLORO-N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE
Overview
Description
2,5-DICHLORO-N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE is a complex organic compound that features a benzamide core substituted with dichloro and dimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DICHLORO-N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE typically involves multiple steps:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,3,4-thiadiazole ring.
Substitution Reactions:
Coupling Reactions: The final step involves coupling the thiadiazole derivative with a benzamide precursor under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,5-DICHLORO-N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
2,5-DICHLORO-N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent, given its ability to inhibit the proliferation of certain cancer cell lines.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with various biological targets make it a valuable tool for studying cellular processes and pathways.
Mechanism of Action
The mechanism of action of 2,5-DICHLORO-N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE involves its interaction with specific molecular targets. These interactions can disrupt cellular processes, leading to effects such as inhibition of cell proliferation or induction of apoptosis. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.
Indole Derivatives: Compounds with similar aromatic structures and diverse biological activities.
Uniqueness
2,5-DICHLORO-N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2,5-dichloro-N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O3S/c1-25-14-6-3-10(7-15(14)26-2)8-16-22-23-18(27-16)21-17(24)12-9-11(19)4-5-13(12)20/h3-7,9H,8H2,1-2H3,(H,21,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNCXEHUAWNWFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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